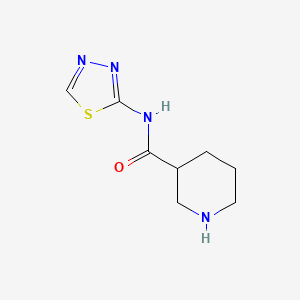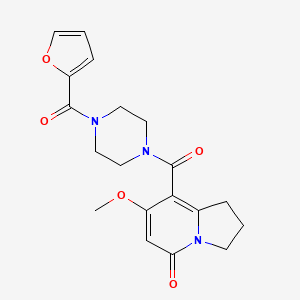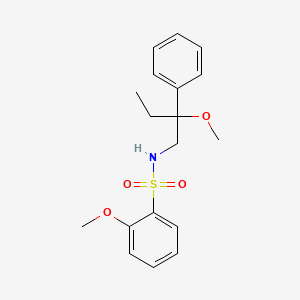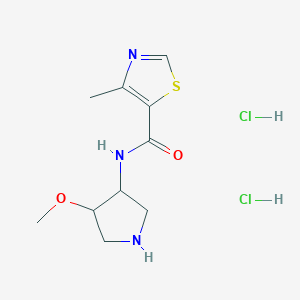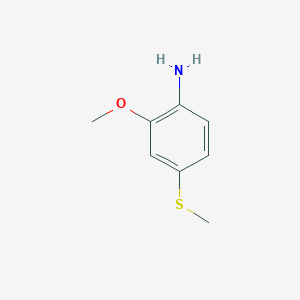
2-Methoxy-4-(methylsulfanyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(methylsulfanyl)aniline is a chemical compound with the molecular formula C8H11NOS . It is also known as N-(2-methoxyethyl)-4-(methylsulfanyl)aniline .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-4-(methylsulfanyl)aniline consists of a benzene ring substituted with a methoxy group (OCH3), a methylsulfanyl group (SCH3), and an amine group (NH2) . The molecular weight of the compound is 205.71 .Physical And Chemical Properties Analysis
2-Methoxy-4-(methylsulfanyl)aniline is a powder at room temperature . It has a molecular weight of 205.71 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.9, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Polymer Formation : Luo et al. (2011) investigated the morphologies of polymers formed by chemical oxidation of aniline derivatives, including 2-methoxy-4-(methylsulfanyl)aniline, revealing that these compounds can produce unique nano-/microstructures like hollow microspheres, which have potential applications in material science (Luo et al., 2011).
Electropolymerization : The electropolymerization of methyl and methoxy substituted polyanilines, including 2-methoxy-4-(methylsulfanyl)aniline, was studied by D'Aprano et al. (1993). Their research contributes to understanding the structural effects on polymerization, crucial for developing advanced polymeric materials (D'Aprano et al., 1993).
Spectroscopic Properties : Richards et al. (2015) studied the structural and spectroscopic properties of a compound closely related to 2-methoxy-4-(methylsulfanyl)aniline, offering insights into the behavior of such molecules in different environments, which can be essential for their application in various spectroscopic techniques (Richards et al., 2015).
Polymerization and Nanostructure Preparation : Wang Chense (2014) explored the polymerization of aniline derivatives including 2-methoxy-4-(methylsulfanyl)aniline, providing insights into the preparation of polyaniline and its nanostructured counterparts, which could have applications in nanotechnology and materials science (Wang Chense, 2014).
Synthesis of Nonlinear Optical Polymers : Zhang et al. (1997) developed a hyperbranched polymer using a derivative of 2-methoxy-4-(methylsulfanyl)aniline, contributing to the field of nonlinear optics. Such polymers have potential applications in optical devices and photonics (Zhang et al., 1997).
Environmental Sensing and Adsorption : Tian et al. (2017) demonstrated the use of polyanilines, derived from compounds like 2-methoxy-4-(methylsulfanyl)aniline, in the detection and adsorption of sulfur dioxide, which is significant for environmental monitoring and pollution control (Tian et al., 2017).
Synthesis of Benzothiazine Derivatives : Montis et al. (2008) focused on synthesizing 4H-1,4-benzothiazine-1,1-dioxide derivatives using 2-(methylsulfanyl)aniline, a related compound, which could have implications in pharmaceuticals and organic chemistry (Montis et al., 2008).
Antimicrobial Activity of Substituted Anilines : Banoji et al. (2022) reported the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, including derivatives of 2-methoxy-4-(methylsulfanyl)aniline, demonstrating significant antibacterial and antifungal activities. These compounds could be vital for developing new antimicrobial agents (Banoji et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methoxy-4-methylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSKJCXEBQDCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Cyano-3-methylbutan-2-yl)-2-[[5-cyclopropyl-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B2445505.png)
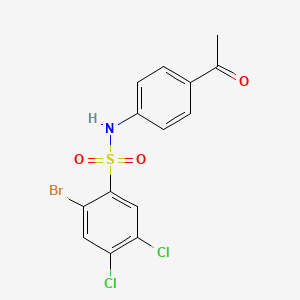
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2445507.png)



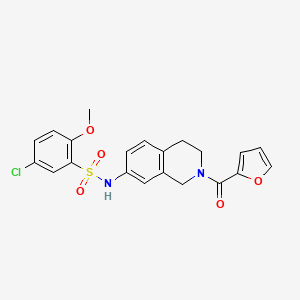

![Tert-butyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]-[(1-methylimidazol-2-yl)methyl]amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2445518.png)
